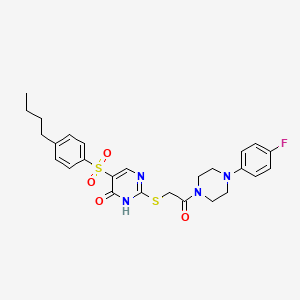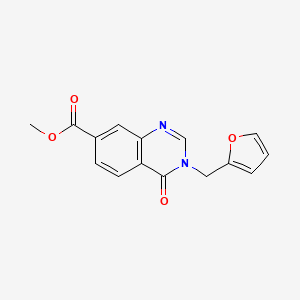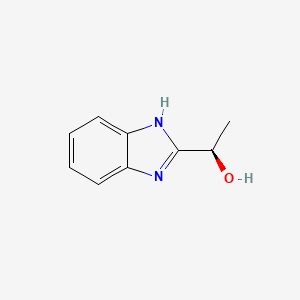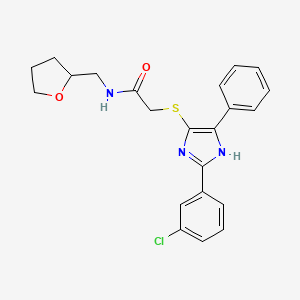
2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique properties and potential applications. It is known for its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in several studies. For instance, a series of thiazole, pyrazole, and benzfuran hybrids were synthesized and evaluated for their antibacterial and antifungal activities . Another study reported the synthesis and antimicrobial activity of new series of thiazoles, pyridines, and pyrazoles based on coumarin moiety .Molecular Structure Analysis
The molecular structure of 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid is represented by the formula C9H8N4O3S . The thiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been studied extensively. The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid are well-documented . It is known for its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .科学的研究の応用
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, is transmitted through sandfly bites. Researchers have found that certain pyrazole derivatives, including our compound of interest, display potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its mechanism of action and potential clinical applications.
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a significant global health challenge. Existing antimalarial drugs face limitations due to drug resistance. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent . Investigating its safety profile and efficacy in clinical trials is essential.
Anti-inflammatory Activity
Thiazoles have been investigated as anti-inflammatory agents. Our compound’s unique structure warrants exploration of its potential to modulate inflammatory responses. Understanding its interactions with inflammatory pathways could inform drug development.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The structure of the compound, including the presence of the thiazole ring and other functional groups, may influence its interaction with the environment and its overall stability .
将来の方向性
The future directions of research on 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid are promising. A novel approach is to develop AMP mimetic small molecules as AMPK activators by targeting γ subunit that will have better selectivity and minimal side effects . More research is needed to fully explore the potential applications of this compound in various fields of scientific research.
特性
IUPAC Name |
2-[2-(1H-pyrazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-7(15)1-6-4-17-9(12-6)13-8(16)5-2-10-11-3-5/h2-4H,1H2,(H,10,11)(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRUQVOWDNQOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)


![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)


![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)
![N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2421424.png)